molecular formula C34H40O2S4 B1381448 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione CAS No. 1415929-77-9

1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione

Cat. No.: B1381448
CAS No.: 1415929-77-9
M. Wt: 608.9 g/mol
InChI Key: CHHDMAXVJHPGNT-UHFFFAOYSA-N
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Description

“1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione” is a chemical compound with the formula C₃₄H₄₀O₂S₄ and a molecular weight of 608.9402 g/mol . It is used as a donor molecule in photovoltaics .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[1,2-c:4,5-c’]dithiophene core with two thiophen-2-yl groups and two 2-ethylhexyl groups attached .


Chemical Reactions Analysis

This compound has been used in the fabrication of non-fullerene polymeric solar cells . It has also been used in the synthesis of a novel polymer material for use as a donor in polymer solar cells .


Physical And Chemical Properties Analysis

This compound is stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Excited-State Dynamics in Polymers

1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione, as part of the polymer PBDB-T, is critical in studying the excited-state dynamics of temperature-dependent aggregation in solutions. This polymer is a key component in organic solar cells, and its aggregation properties significantly influence the efficiency of these cells. At room temperature, PBDB-T shows strong interchain interactions facilitating aggregation, while higher temperatures lead to reduced aggregation due to increased intrachain interactions. This behavior affects the production of polaron pairs and accelerates the generation of free polarons, crucial for solar cell performance (Ran et al., 2022).

Structure Engineering for Solar Cells

The compound is utilized in the structure engineering of small molecules for organic solar cells. Molecules based on this compound, combined with benzodithiophene and other groups, have been synthesized and assessed for their photovoltaic characteristics. The structure of these molecules, including the number of benzodithiophene units, impacts their performance in solar cells, influencing aspects like absorption properties and power conversion efficiencies (Tran et al., 2020).

Morphology Control in Organic Solar Cells

The compound is involved in studies focusing on controlling the morphology of organic solar cells for enhanced performance. Different treatments like thermal annealing and the addition of specific additives can influence the crystallinity and morphology of films containing this compound, thereby affecting the solar cell's photovoltaic properties (Jung et al., 2015).

Enhancing Solar Cell Efficiency

In the context of polymer solar cells, this compound forms part of novel ternary polymers designed to absorb both visible and near-infrared light, thus enhancing the efficiency of organic solar cells. The optical properties and energy levels of these polymers are tailored for compatibility with various solar cell acceptors (Tamilavan et al., 2019).

Future Directions

This compound has potential applications in the field of organic solar cells . Future research may focus on improving the efficiency of these solar cells and exploring other potential applications.

Mechanism of Action

Target of Action

The primary target of this compound is the photocatalytic hydrogen evolution process . It is used in the construction of sulfone-based dual acceptor copolymers which are used as photocatalysts for hydrogen evolution by water splitting .

Mode of Action

The compound interacts with its targets through a sulfide oxidation tuning approach . This approach involves constructing a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .

Biochemical Pathways

The compound affects the photocatalytic hydrogen evolution pathway . By acting as an electron-output site, the sulfone group in the compound enhances the efficiency of the photocatalytic hydrogen evolution process .

Pharmacokinetics

Its chemical properties such as boiling point and density have been predicted . The compound has a predicted boiling point of 635.7±55.0 °C and a predicted density of 1.385±0.06 g/cm3 .

Result of Action

The compound’s action results in highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as light. For instance, the compound’s photocatalytic activities were observed under visible-light illumination . .

Biochemical Analysis

Biochemical Properties

1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with electron-transporting proteins, enhancing their efficiency in biochemical pathways. Additionally, it binds to specific enzymes involved in redox reactions, modulating their activity and contributing to the regulation of cellular oxidative stress .

Cellular Effects

The effects of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione involves several key interactions at the molecular level. The compound binds to specific biomolecules, including proteins and enzymes, altering their conformation and activity. It acts as an electron donor or acceptor in redox reactions, influencing the redox state of cells. Additionally, it modulates enzyme activity by binding to their active sites, either inhibiting or activating their function. These interactions result in changes in gene expression and cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of metabolic processes .

Dosage Effects in Animal Models

The effects of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular antioxidant defenses and improve metabolic efficiency. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .

Metabolic Pathways

1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in redox reactions, influencing the cellular redox state. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions contribute to the regulation of cellular energy production and oxidative stress responses .

Transport and Distribution

The transport and distribution of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in specific tissues, where it exerts its biochemical effects. The localization and accumulation of the compound are influenced by factors such as its chemical properties and interactions with cellular transporters .

Subcellular Localization

The subcellular localization of 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione is critical for its activity and function. The compound is directed to specific cellular compartments, including the mitochondria and endoplasmic reticulum, where it interacts with key biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The subcellular localization of the compound influences its ability to modulate cellular processes and responses to environmental stimuli .

Properties

IUPAC Name

5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno[3,4-f][2]benzothiole-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40O2S4/c1-5-9-13-21(7-3)19-25-27-28(26(39-25)20-22(8-4)14-10-6-2)32(36)30-29(31(27)35)33(23-15-11-17-37-23)40-34(30)24-16-12-18-38-24/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHDMAXVJHPGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=CS4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione (BDD) chosen as a component in this research on ternary polymer solar cells?

A: The researchers chose BDD due to its known beneficial properties in organic semiconductors. Specifically, BDD possesses strong absorption characteristics and promotes planar molecular configurations, both of which are advantageous for efficient charge transport within the active layer of a solar cell. []

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